molecular formula C7H4IN3O2 B13016439 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Cat. No.: B13016439
M. Wt: 289.03 g/mol
InChI Key: YOCXUWNSMNYXMB-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom at the 3-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-iodopyrazole with a suitable pyridine derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups at the 3-position, while oxidation and reduction can modify the carboxylic acid group.

Scientific Research Applications

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.

    1H-Pyrazolo[4,3-c]pyridine: A related compound with the pyrazole ring fused at a different position on the pyridine ring.

Uniqueness

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is unique due to the presence of the iodine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making the compound a valuable tool in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H4IN3O2/c8-6-3-1-4(7(12)13)9-2-5(3)10-11-6/h1-2H,(H,10,11)(H,12,13)

InChI Key

YOCXUWNSMNYXMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NNC(=C21)I)C(=O)O

Origin of Product

United States

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